4-(3-Fluoro-4-methoxyphenyl)-4-hydroxy-1-iso-propylpiperidine
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Overview
Description
4-(3-Fluoro-4-methoxyphenyl)-4-hydroxy-1-iso-propylpiperidine is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a piperidine ring. The compound’s unique structure imparts specific chemical and biological properties, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoro-4-methoxyphenyl)-4-hydroxy-1-iso-propylpiperidine typically involves multiple steps, starting from commercially available precursors. One common method involves the use of Grignard reagents, where an aryl halide reacts with magnesium in the presence of an ether solvent to form the Grignard reagent. This reagent then undergoes a nucleophilic addition to a suitable electrophile, such as a carbonyl compound, to form the desired piperidine derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of controlled temperatures, pressures, and catalysts to facilitate the reactions. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluoro-4-methoxyphenyl)-4-hydroxy-1-iso-propylpiperidine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the oxidation state of the fluorine-substituted phenyl ring.
Substitution: The fluorine atom or methoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce new functional groups to the phenyl ring or piperidine ring.
Scientific Research Applications
4-(3-Fluoro-4-methoxyphenyl)-4-hydroxy-1-iso-propylpiperidine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Industry: Utilized in the development of new materials or as a precursor in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-(3-Fluoro-4-methoxyphenyl)-4-hydroxy-1-iso-propylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
4-(3-Fluoro-4-methoxyphenyl)piperidine: Lacks the hydroxyl group, which may result in different chemical and biological properties.
4-(3-Fluoro-4-methoxyphenyl)-4-hydroxy-1-methylpiperidine: Similar structure but with a methyl group instead of an iso-propyl group, potentially altering its reactivity and biological activity
Uniqueness
The presence of both the fluorine atom and the methoxy group on the phenyl ring, along with the hydroxyl group on the piperidine ring, makes 4-(3-Fluoro-4-methoxyphenyl)-4-hydroxy-1-iso-propylpiperidine unique. These functional groups contribute to its specific chemical reactivity and potential biological effects, distinguishing it from other similar compounds.
Properties
IUPAC Name |
4-(3-fluoro-4-methoxyphenyl)-1-propan-2-ylpiperidin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FNO2/c1-11(2)17-8-6-15(18,7-9-17)12-4-5-14(19-3)13(16)10-12/h4-5,10-11,18H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFQJOGFHJAEUQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)(C2=CC(=C(C=C2)OC)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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